![molecular formula C19H16ClFN4OS B2766939 (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923691-77-4](/img/structure/B2766939.png)
(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances.Scientific Research Applications
Synthesis and Structural Exploration
The synthesis of related compounds often involves complex chemical reactions aimed at achieving specific molecular configurations for desired properties. For instance, the synthesis of new Mannich bases of arylpyridazinones, which exhibited analgesic and anti-inflammatory activities, is a testament to the chemical versatility of pyridazinone derivatives. These compounds were analyzed using IR and NMR spectra, confirming their intended structures and opening avenues for further biological activity exploration (Gökçe et al., 2005).
Another study focused on the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines. The crystal structures solved by X-ray diffraction revealed insights into the molecular geometry that could influence biological activity, providing a foundation for further modifications and optimizations of these compounds (Georges et al., 1989).
Potential Biological Activities
Research into the biological activities of (2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone derivatives has shown promising results in various areas. For example, a novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, and 4-aminophthalazin-1(2H)-ones, was synthesized and showed potential for further biological activity studies. These compounds were synthesized starting from specific ester functionalities, leading to a series of steps culminating in compounds with a fused pyridazinone skeleton, highlighting the compound's versatility for medicinal chemistry applications (Koza et al., 2013).
In another study, derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors were developed, showcasing the therapeutic potential of pyridazinone-based compounds in treating conditions related to serotonin receptor activity. This research underscores the compound's relevance in designing new therapeutic agents (Vacher et al., 1999).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with structurally similar compounds, it is likely that the effects are diverse and depend on the specific cellular context .
Safety and Hazards
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4OS/c20-13-3-1-4-14(21)18(13)19(26)25-10-8-24(9-11-25)17-7-6-15(22-23-17)16-5-2-12-27-16/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWGDQBOHWTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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